3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride (3-DFPH) is an organic compound that has been studied for its potential applications in scientific research. 3-DFPH is a derivative of a piperidine, which is a cyclic amine composed of a six-membered ring of nitrogen atoms. It is a white solid that is soluble in water, and its hydrochloride form is the most commonly used form. 3-DFPH has been studied for its potential applications in scientific research, including synthesis, drug design, and biochemical and physiological effects. In
Scientific Research Applications
Research Applications in Chemistry and Pharmacology
Piperidine Derivatives in Drug Development
Piperidine is a fundamental structure in medicinal chemistry and pharmacology, serving as a backbone for numerous drugs targeting a wide range of disorders, including neurological conditions and cancers. Piperidine derivatives, due to their versatile pharmacophores, have been explored for their binding affinity and activity against various targets such as neurotransmitter receptors, enzymes, and ion channels. For example, Donepezil, a piperidine-based compound, is widely used for treating Alzheimer's disease by inhibiting acetylcholinesterase, demonstrating the importance of piperidine structures in developing neurological disorder treatments (Román & Rogers, 2004).
Photocatalytic Applications
In the field of materials science and environmental chemistry, compounds containing piperidine units have been studied for their potential roles in photocatalytic processes, including water splitting and degradation of pollutants. These applications are crucial for developing sustainable energy sources and mitigating environmental contamination. While the direct application of "3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride" in photocatalysis is not documented, the exploration of related structures could provide insights into designing efficient photocatalysts for environmental remediation (Kudo & Miseki, 2009).
Role in Synthesis and Chemical Transformations
Piperidine and its derivatives are pivotal in synthetic organic chemistry, serving as catalysts, intermediates, or reactants in various chemical transformations. Their involvement in nucleophilic substitutions, reductions, and other key reactions underscores their versatility and utility in synthesizing complex organic molecules. This attribute makes them valuable for creating pharmacologically active compounds and materials with unique properties (Pietra & Vitali, 1972).
Antimicrobial and Environmental Research
Compounds with piperidine motifs have been investigated for their antimicrobial properties and their fate in environmental contexts, such as their degradation and the formation of by-products. This research is vital for assessing the ecological impact of pharmaceuticals and personal care products containing piperidine derivatives and ensuring the safety and sustainability of their use (Haman, Dauchy, Rosin, & Munoz, 2015).
properties
IUPAC Name |
3-[(3,5-difluorophenyl)methoxymethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO.ClH/c14-12-4-11(5-13(15)6-12)9-17-8-10-2-1-3-16-7-10;/h4-6,10,16H,1-3,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUCDAKLDCWCPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220020-47-2 | |
Record name | Piperidine, 3-[[(3,5-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.